Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is a complex organic compound known for its significant biological activities. This compound is a type of cardenolide, a class of steroidal glycosides that are primarily found in plants and are known for their potent effects on the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves multiple steps, including glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants that naturally produce cardenolides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the steroid backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase enzyme.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating certain heart conditions .
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar biological activities but different sugar moieties.
Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C87H84N5O2+ |
---|---|
Molecular Weight |
1231.6 g/mol |
InChI |
InChI=1S/C87H83N5O2/c1-18-89-24-7-5-4-6-23(24)85(94)91(18)22-14-12-21(13-15-22)84(93)90-88-16-19-8-10-20(11-9-19)83-87-81-75-69-59-47-39-31-27-25-26-29-33(31)41(47)51-45-37(29)38-30(26)34-32-28(25)36-35(27)43-49(39)57-63-53(43)54-44(36)50-40(32)48-42(34)52-46(38)56-55(45)67(61(51)69)77(81)78-68(56)62(52)70-60(48)66-58(50)64(54)72-71(63)79(73(75)65(57)59)86(87,17-92(83,2)3)80(72)74(66)76(70)82(78)87/h4-16,25-83H,17H2,1-3H3/p+1/b88-16+ |
InChI Key |
KVUSBXKZRBZSDY-PVHWPNDESA-O |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.